4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride
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Overview
Description
4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield the formamido derivative. Finally, the sulfonyl fluoride group is introduced using sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation or hydrolysis of the sulfonyl fluoride group.
Scientific Research Applications
4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
5-chloro-2-methoxyphenyl isocyanate: Contains an isocyanate group instead of a sulfonyl fluoride group.
Uniqueness
The presence of the sulfonyl fluoride group in 4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride makes it unique compared to similar compounds. This group imparts distinct reactivity and potential for use as an enzyme inhibitor, which is not observed with sulfonamides or isocyanates .
Properties
Molecular Formula |
C16H15ClFNO4S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15ClFNO4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI Key |
TXWMCDVOCMAJEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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